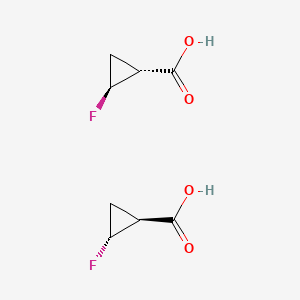
7-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calycosin can be synthesized through the hydroxylation of formononetin using isoflavone 3′-hydroxylase, NADPH, H+, and O2 . The reaction produces calycosin, NADP+, and H2O .
Industrial Production Methods
For industrial-scale production, calycosin is often extracted from Astragalus membranaceus using hydrolytic extraction combined with high-speed countercurrent chromatography . The extraction involves using 100% ethanol and 2.5 mol/L hydrochloric acid, followed by purification with a two-phase solvent system of n-hexane-ethyl acetate-ethanol-water .
Chemical Reactions Analysis
Types of Reactions
Calycosin undergoes various chemical reactions, including:
Oxidation: Calycosin can be oxidized to form different quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Calycosin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted isof
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2,5-6,8,10-11,15,17-18H,3-4,7H2,1H3 |
InChI Key |
OYPWGOPINOWKSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)

![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)


![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)

![6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356117.png)
